molecular formula C44H38ClP2+ B074978 p-Xylylenebis(triphenylphosphonium chloride) CAS No. 1519-47-7

p-Xylylenebis(triphenylphosphonium chloride)

Cat. No. B074978
Key on ui cas rn: 1519-47-7
M. Wt: 664.2 g/mol
InChI Key: RIUKHCIFOGYXIO-UHFFFAOYSA-M
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Patent
US04786709

Procedure details

In 175 ml of dimethylformamide were dissolved 1,513 g of p-xylylene dichloride and 50 g of triphenylphosphine and they were reacted for 3 hours under refluxing. Thereafter, the reaction mixture was cooled to room temperature, washed twice with each 100 ml of dimethylformamide and then washed twice with each 100 ml of diethyl ether, and then dried under reduced pressure to provide white powdery p-xylylenebis(triphenylphosphonium chloride) (XTPPC) having the following structure at a yield of 90%. ##STR13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9]Cl)[CH:6]=[CH:5][C:4]([CH2:7][Cl:8])=[CH:3][CH:2]=1.[C:11]1([P:17]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CN(C)C=O>[CH:27]1[CH:26]=[CH:25][C:24]([P+:17]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:9][C:1]2[CH:6]=[CH:5][C:4]([CH2:7][P+:17]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)=[CH:3][CH:2]=2)=[CH:29][CH:28]=1.[Cl-:8].[Cl-:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)CCl)CCl
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
WASH
Type
WASH
Details
washed twice with each 100 ml of dimethylformamide
WASH
Type
WASH
Details
washed twice with each 100 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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